molecular formula C8H19ClN2O2S B1357848 N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride CAS No. 70922-37-1

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride

Cat. No. B1357848
CAS RN: 70922-37-1
M. Wt: 242.77 g/mol
InChI Key: XUCROSUHUNEDSZ-UHFFFAOYSA-N
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Description

“N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C8H18N2O2S•HCl . It has a molecular weight of 242.77 g/mol . This compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for “N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” is 1S/C8H18N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h8-10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” has a molecular weight of 242.77 g/mol . The compound is intended for research use only, not for diagnostic or therapeutic use .

Scientific Research Applications

Physicochemical Characterization

  • Stability and Solubility : The novel antiarrhythmic agent L-691, 121, structurally related to N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, shows varied solubility across different pH levels, indicating the presence of different ionic forms of the drug. The drug's surface area significantly impacts its dissolution rate, and it's prone to a base-catalyzed elimination reaction producing an N-dealkylated product (Dubost, Kaufman, Jahansouz, & Brenner, 1996).

Multifunctional Agent Design

  • Design of Selective Ligands : N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, like N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, can lead to the design of selective 5-HT7 receptor ligands or multifunctional agents for complex diseases treatment. This approach has yielded potent compounds with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Synthesis and Structural Studies

  • Synthesis of Piperidines : Studies on the synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides, similar to N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, show good efficiency and stereocontrol. These reactions are fast and occur at room temperature (Brizgys, Jung, & Floreancig, 2012).
  • Structural Analysis : The structural study of nimesulidetriazole derivatives, related to N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, reveals significant insights into the nature of intermolecular interactions. These studies are crucial for understanding molecular conformations and interactions (Dey et al., 2015).

Molecular and Supramolecular Structures

  • Supramolecular Assembly : The study of molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl)-derivatives of methanesulfonamide, like N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride, highlights the differences in torsion angles and hydrogen bonding patterns. These insights are critical for understanding how molecular structure influences macroscopic properties (Jacobs, Chan, & O'Connor, 2013).

Potential Therapeutic Applications

  • Antagonist Properties : Research on compounds structurally related to N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride has identified potent neurokinin NK2 receptor antagonists with potential therapeutic applications in bronchoconstriction and other conditions (Cooper et al., 1994).

properties

IUPAC Name

N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCROSUHUNEDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60608263
Record name N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride

CAS RN

70922-37-1
Record name Methanesulfonamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70922-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60608263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-methanesulphonamidoethyl)pyridine (8.4 g.) in ethanol (85 ml.) was acidified to pH 2 with 2 N HCl and hydrogenated at room temperature and a pressure of 50 p.s.i. over a platinum oxide catalyst until hydrogen uptake ceased. The catalyst was then removed by filtration and the filtrate was taken to dryness in vacuo to give a white solid which was dissolved in the minimum volume of hot ethanol, filtered quickly, and left at room temperature overnight. The resultant white crystals were collected by filtration and dried to yield 4-(2-methanesulphonamidoethyl)piperidine hydrochloride (8.3 g.), m.p. 165°-167° C.
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